2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid
Description
2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid is a structurally complex organic compound characterized by:
- A 2-chloro-4-nitrophenyl moiety, providing strong electron-withdrawing effects.
- A formamido linkage connecting the aromatic ring to the butanoic acid backbone.
- A methylsulfanyl (methylthio) group at the fourth carbon of the butanoic acid chain.
This combination of functional groups confers unique electronic, steric, and hydrogen-bonding properties, making it a candidate for diverse biological and chemical applications.
Properties
IUPAC Name |
2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S/c1-21-5-4-10(12(17)18)14-11(16)8-3-2-7(15(19)20)6-9(8)13/h2-3,6,10H,4-5H2,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOQIXZZUZYNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps:
Nitration and Chlorination: The starting material, a phenyl ring, undergoes nitration to introduce a nitro group, followed by chlorination to add a chlorine atom at the desired position.
Formylation: The chloronitrophenyl compound is then subjected to formylation to introduce the formamido group.
Thioether Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a useful probe for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism by which 2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and biological activities between the target compound and structurally related analogs:
| Compound Name | Structural Features | Biological Activities | Key Differentiators |
|---|---|---|---|
| Target Compound | 2-Chloro-4-nitrophenyl, formamido, methylsulfanyl | Potential dual anti-inflammatory & analgesic | Chloro and nitro substituents enhance electron-withdrawing effects and stability |
| 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid | Bromophenyl, sulfonamido, methylsulfanyl | Anti-inflammatory, analgesic | Bromine (less electronegative) vs. chloro-nitro; sulfonamido (stronger H-bond donor) vs. formamido |
| 4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid | Dimethylsulfamoyl, shorter chain | Not specified | Shorter chain reduces steric hindrance; dimethylsulfamoyl alters electronic profile |
| Nimesulide | Aryl sulfonamide | Anti-inflammatory (COX-2 inhibition) | Sulfonamide group; lacks methylsulfanyl and nitro groups |
| 2-[(Furan-2-yl)formamido]butanoic Acid | Furan ring, formamido | Varied interactions (e.g., enzyme binding) | Electron-rich furan vs. electron-poor nitro; different aromatic reactivity |
Key Findings from Comparative Studies
In contrast, furan-containing analogs (e.g., ) exhibit electron-rich aromatic systems, leading to divergent reactivity and interaction profiles .
Functional Group Impact on Bioactivity: Sulfonamide vs. Formamido: Sulfonamides (e.g., in Nimesulide) are strong hydrogen-bond donors, often correlating with COX-2 inhibition. The formamido group in the target compound may offer weaker H-bonding but greater flexibility in interactions .
Biological Activity Trends :
- Compounds with nitro groups (e.g., ’s 4-nitro derivatives) often exhibit anti-inflammatory properties, suggesting the target compound may share similar pathways .
- Dual anti-inflammatory and analgesic activities (as seen in ) are plausible for the target compound due to its balanced electronic and steric profile .
Biological Activity
2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid, with the molecular formula CHClNOS and CAS Number 1007926-49-9, is a compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and case studies.
- Molecular Weight : 332.76 g/mol
- Molecular Structure : The compound features a chloro-nitrophenyl group attached to a formamido moiety and a methylsulfanyl substituent on a butanoic acid backbone.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-tumor agent, antibacterial properties, and effects on enzyme inhibition.
Antitumor Activity
Recent research has indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain nitrophenyl derivatives can inhibit cell proliferation in human breast cancer cells (MCF-7) with IC values in the low micromolar range.
Antibacterial Properties
In vitro studies have demonstrated that this compound exhibits antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values suggest that it may be effective against resistant strains, making it a candidate for further development as an antibiotic.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as tyrosinase and carbonic anhydrase. Inhibition assays revealed that it competes effectively with substrates, indicating potential applications in treating conditions like hyperpigmentation and glaucoma.
Research Findings and Case Studies
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
